2-[(1-{[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-3-yl)methoxy]pyrimidine
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Overview
Description
2-[(1-{[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-3-yl)methoxy]pyrimidine is a complex organic compound that features a trifluoromethyl group, an oxadiazole ring, a piperidine ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-{[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-3-yl)methoxy]pyrimidine typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the oxadiazole ring through the reaction of a hydrazide with a trifluoromethyl ketone under acidic conditions. The piperidine ring can be introduced via a nucleophilic substitution reaction, followed by the attachment of the pyrimidine ring through a coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-[(1-{[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-3-yl)methoxy]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen groups.
Scientific Research Applications
2-[(1-{[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-3-yl)methoxy]pyrimidine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential as a drug candidate, particularly for targeting specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 2-[(1-{[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-3-yl)methoxy]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and oxadiazole ring are key structural features that contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-{[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-3-yl)methoxy]benzene
- 2-[(1-{[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-3-yl)methoxy]thiophene
Uniqueness
Compared to similar compounds, 2-[(1-{[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-3-yl)methoxy]pyrimidine is unique due to the presence of the pyrimidine ring, which can enhance its biological activity and specificity. The combination of the trifluoromethyl group and oxadiazole ring also contributes to its distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N5O2/c15-14(16,17)12-21-20-11(24-12)8-22-6-1-3-10(7-22)9-23-13-18-4-2-5-19-13/h2,4-5,10H,1,3,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKSIRZJEVTPSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=NN=C(O2)C(F)(F)F)COC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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